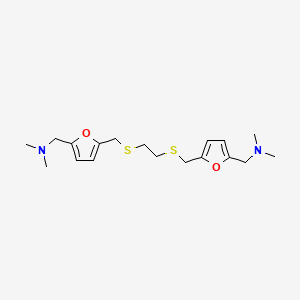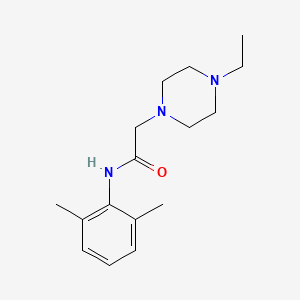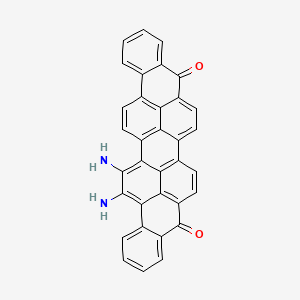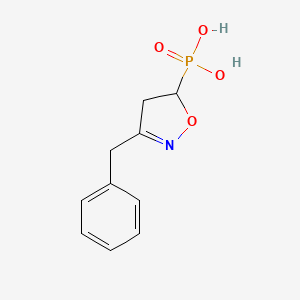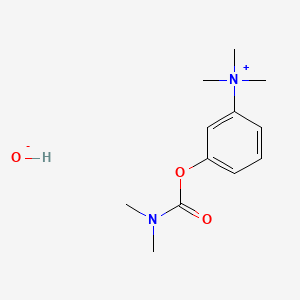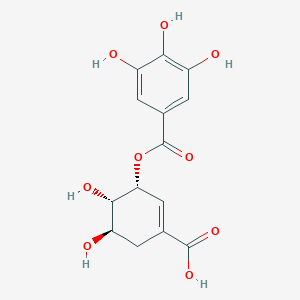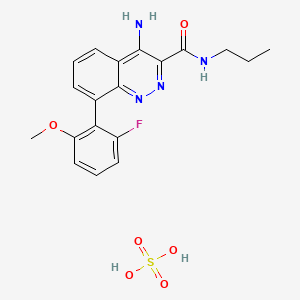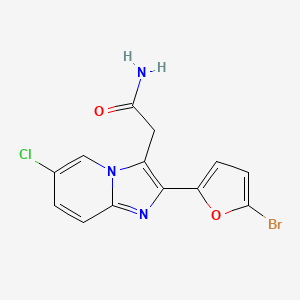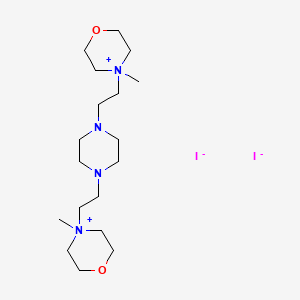
1-(7-Guanyl)-4-(7-guanosinyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-G-7-GB” is a synthetic chemical known for its unique properties and applications in various fields It is a heterocyclic compound, meaning it contains a ring structure composed of at least two different elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-G-7-GB” involves multiple steps, starting with the preparation of the core heterocyclic structure. Common synthetic routes include cyclization reactions, where precursor molecules undergo ring formation under specific conditions. These reactions often require catalysts, such as transition metals, and are conducted under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of “7-G-7-GB” typically involves large-scale chemical reactors where the synthesis is optimized for efficiency and cost-effectiveness. The process may include continuous flow reactions, where reactants are continuously fed into the reactor, and products are continuously removed. This method allows for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
“7-G-7-GB” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving “7-G-7-GB” often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
“7-G-7-GB” has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “7-G-7-GB” involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
“7-G-7-GB” can be compared with other heterocyclic compounds to highlight its uniqueness:
Quinoline: Similar in structure but differs in its reactivity and applications.
Pyridine: Another heterocyclic compound with distinct chemical properties and uses.
Furan: Contains an oxygen atom in the ring, leading to different reactivity compared to “7-G-7-GB”.
The uniqueness of “7-G-7-GB” lies in its specific ring structure and the functional groups attached to it, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
74746-59-1 |
|---|---|
Molekularformel |
C19H25N10O6+ |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
2-amino-7-[4-(2-amino-6-oxo-1H-purin-7-yl)butyl]-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C19H24N10O6/c20-18-23-13-9(15(33)25-18)27(6-22-13)3-1-2-4-28-7-29(14-10(28)16(34)26-19(21)24-14)17-12(32)11(31)8(5-30)35-17/h6-8,11-12,17,30-32H,1-5H2,(H5-,20,21,23,24,25,26,33,34)/p+1/t8-,11-,12-,17-/m1/s1 |
InChI-Schlüssel |
GDKHUFACIJCCKL-MZYRTQMTSA-O |
Isomerische SMILES |
C1=NC2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)C(=O)NC(=N2)N |
Kanonische SMILES |
C1=NC2=C(N1CCCCN3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)O)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


